5-Chloro-2-(2-diethylaminoethylamino)-2'-fluorobenzophenone Hydrochloride
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Overview
Description
5-Chloro-2-(2-diethylaminoethylamino)-2’-fluorobenzophenone Hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of chloro, diethylaminoethylamino, and fluorobenzophenone groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-diethylaminoethylamino)-2’-fluorobenzophenone Hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-fluorobenzophenone with diethylaminoethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-diethylaminoethylamino)-2’-fluorobenzophenone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and fluoro groups in the compound can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted benzophenone derivatives.
Scientific Research Applications
5-Chloro-2-(2-diethylaminoethylamino)-2’-fluorobenzophenone Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-diethylaminoethylamino)-2’-fluorobenzophenone Hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-chloro-N-(2-diethylaminoethyl)-2-methoxybenzamide
- 5-Chloro-2-(2-diethylaminoethylamino)-2’-methoxybenzophenone
Uniqueness
5-Chloro-2-(2-diethylaminoethylamino)-2’-fluorobenzophenone Hydrochloride is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical properties
Properties
IUPAC Name |
[5-chloro-2-[2-(diethylamino)ethylamino]phenyl]-(2-fluorophenyl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2O.ClH/c1-3-23(4-2)12-11-22-18-10-9-14(20)13-16(18)19(24)15-7-5-6-8-17(15)21;/h5-10,13,22H,3-4,11-12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLUMVMETCUJSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19347-55-8 |
Source
|
Record name | 5-Chloro-2-(2-diethylaminoethylamino)-2'-fluorobenzophenone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019347558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-CHLORO-2-(2-DIETHYLAMINOETHYLAMINO)-2'-FLUOROBENZOPHENONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P27PW8A78G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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